molecular formula C23H16BrClFN3O3 B15101232 2-[2-Amino-5-(2-bromophenoxy)-4-pyrimidinyl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol

2-[2-Amino-5-(2-bromophenoxy)-4-pyrimidinyl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol

Cat. No.: B15101232
M. Wt: 516.7 g/mol
InChI Key: GDKMYGGFUQATKI-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(2-bromophenoxy)-4-pyrimidinyl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol (CAS: 850901-30-3) is a diaryl pyrimidine derivative with the molecular formula C23H16BrClFN3O3 and a molecular weight of 516.75 g/mol . Its structure features a pyrimidine core substituted with a 2-bromophenoxy group at position 5 and a 2-chloro-4-fluorobenzyl ether at position 5 of the phenol ring.

Properties

Molecular Formula

C23H16BrClFN3O3

Molecular Weight

516.7 g/mol

IUPAC Name

2-[2-amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(2-chloro-4-fluorophenyl)methoxy]phenol

InChI

InChI=1S/C23H16BrClFN3O3/c24-17-3-1-2-4-20(17)32-21-11-28-23(27)29-22(21)16-8-7-15(10-19(16)30)31-12-13-5-6-14(26)9-18(13)25/h1-11,30H,12H2,(H2,27,28,29)

InChI Key

GDKMYGGFUQATKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)Cl)O)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(2-bromophenoxy)-4-pyrimidinyl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol typically involves multi-step organic reactions. One common approach starts with the preparation of intermediate compounds such as 2-chloro-4-fluorobenzyl alcohol and 2-bromophenol. These intermediates undergo various reactions, including nucleophilic substitution and coupling reactions, to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline production and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(2-bromophenoxy)-4-pyrimidinyl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-[2-Amino-5-(2-bromophenoxy)-4-pyrimidinyl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(2-bromophenoxy)-4-pyrimidinyl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, modulate enzyme activity, and influence signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Trends :

  • Halogenation : Bromine and chlorine substituents enhance binding to hydrophobic pockets in proteins (e.g., viral spike proteins) .
  • Oxygenated Groups : Methoxy or benzyloxy groups modulate solubility; bulkier substituents (e.g., naphthyl in AP-NP) improve target affinity .

Antiviral Potential

  • AP-NP (naphthyl-substituted) demonstrated the strongest inhibition of the hACE2-S protein complex (binding energy: -9.2 kcal/mol) via molecular docking .
  • The target compound’s 2-bromophenoxy group may mimic AP-NP’s naphthyl moiety, suggesting comparable antiviral mechanisms .

Antimicrobial Activity

  • Pyrimidine derivatives with metal complexes (e.g., Cr(III), Cu(II)) showed moderate activity against Staphylococcus aureus and Escherichia coli . However, the target compound lacks direct evidence of antimicrobial efficacy.

Anti-Infective Pathways

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